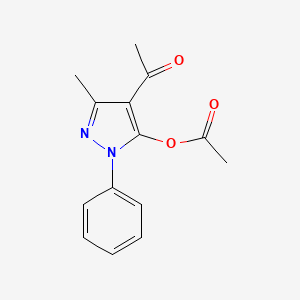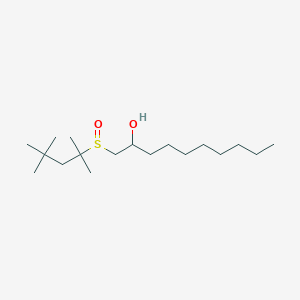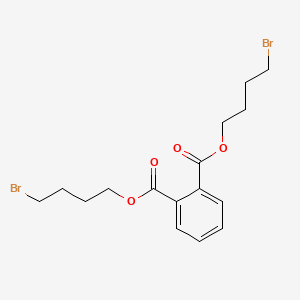
Bis(4-bromobutyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-bromobutyl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H18Br2O4. . This compound is characterized by the presence of two bromobutyl groups attached to a benzene ring through ester linkages. It is used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
C6H4(COOH)2+2HO(CH2)4Br→C6H4(COO(CH2)4Br)2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-bromobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 4-bromobutyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted esters or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Bis(4-bromobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, plasticizers, and other industrial materials.
Wirkmechanismus
The mechanism of action of bis(4-bromobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its ester and bromobutyl groups. The ester groups can undergo hydrolysis to release phthalic acid and 4-bromobutanol, which can further participate in various biochemical pathways. The bromobutyl groups can act as electrophiles, facilitating nucleophilic substitution reactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Diisodecyl phthalate (DIDP): A commonly used plasticizer with similar ester linkages but different alkyl groups.
Dioctyl terephthalate (DOTP): Another plasticizer with similar ester linkages but different alkyl groups.
Uniqueness: Bis(4-bromobutyl) benzene-1,2-dicarboxylate is unique due to the presence of bromine atoms in its structure, which imparts distinct reactivity and properties compared to other phthalate esters. The bromine atoms make it more reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
63804-00-2 |
|---|---|
Molekularformel |
C16H20Br2O4 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
bis(4-bromobutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20Br2O4/c17-9-3-5-11-21-15(19)13-7-1-2-8-14(13)16(20)22-12-6-4-10-18/h1-2,7-8H,3-6,9-12H2 |
InChI-Schlüssel |
YGTCWHFNPGJWTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCBr)C(=O)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



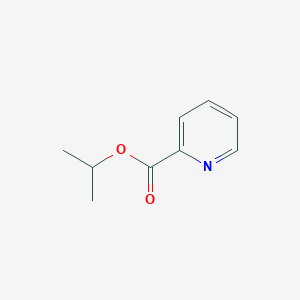
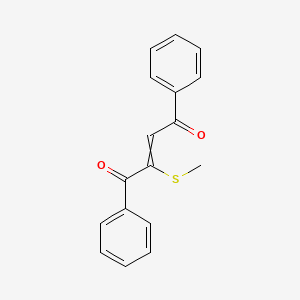
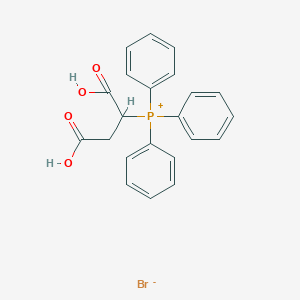
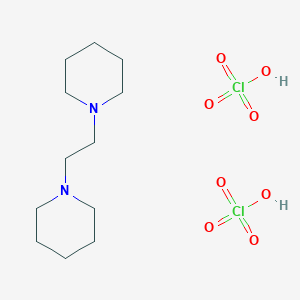

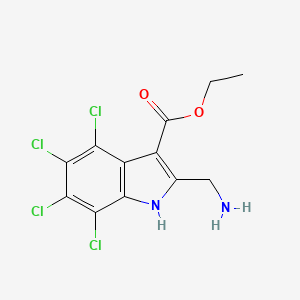
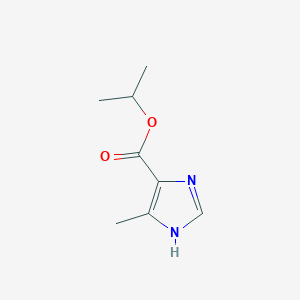

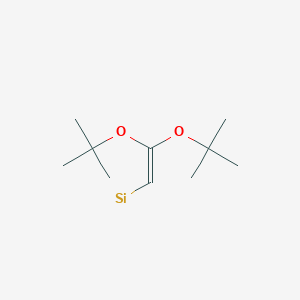
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
